molecular formula C13H19N3O B11740875 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B11740875
M. Wt: 233.31 g/mol
InChI Key: QZVYIDARPFEOSO-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine is a synthetically designed organic compound featuring a pyrazole core substituted with a butan-2-yl group at the N1 position and an amine linker at the C5 position, which connects to a furan-2-ylmethyl group. This molecular architecture combines two privileged heterocyclic scaffolds known for their significant pharmacological potential. The pyrazole moiety is a five-membered ring with two adjacent nitrogen atoms and is extensively documented in scientific literature for its diverse biological activities . Similarly, the furan ring, a five-membered oxygen-containing heterocycle, is a common feature in bioactive molecules and medicinal chemistry . The primary research value of this compound lies in its potential as a key intermediate or lead structure in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. Pyrazole derivatives have demonstrated a remarkable ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms . Specific pyrazole-based chalcones, for instance, have shown potent cytotoxic effects against lung carcinoma (A549) cell lines . Furthermore, novel pyrazole compounds continue to be investigated for their antiangiogenic properties, which can inhibit the formation of new blood vessels that tumors need to grow . The structural motif of linking a pyrazole to another heterocycle via a methylamine bridge, as seen in this compound, is a common strategy in medicinal chemistry to optimize pharmacokinetic properties and target affinity. This compound is intended for use in laboratory research only, including as a building block for the synthesis of more complex molecules, for screening in biological assays, and for structure-activity relationship (SAR) studies. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-butan-2-ylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C13H19N3O/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13/h4-8,11,14H,3,9-10H2,1-2H3

InChI Key

QZVYIDARPFEOSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The furan moiety can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction, using appropriate amine and alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole and furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the material science industry, the compound can be used in the synthesis of novel polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The furan ring may also contribute to the compound’s overall activity by facilitating binding to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine (Target) C₁₃H₁₉N₃O 233.31 Butan-2-yl (N1), furan-2-ylmethyl (amine) Balanced lipophilicity; furan enhances hydrogen-bonding potential.
methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine C₉H₁₅N₃ 165.24 Propan-2-yl (N1), methyl (amine) Shorter alkyl chain reduces lipophilicity; simpler structure.
[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine C₁₁H₁₄N₄S 234.32 Thiophen-2-yl (amine), methyl (N1) Thiophene increases lipophilicity and π-stacking vs. furan.
1-[furan-2-yl(phenyl)methyl]-4-methyl-1H-pyrazol-5-amine C₁₅H₁₅N₃O 253.30 Phenyl-furan hybrid (N1), methyl (C4) Bulky phenyl group may sterically hinder target interactions.
propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine C₉H₁₅F₃N₄ 236.23 Trifluoroethyl (N1), propyl (amine) Fluorine enhances metabolic stability and electronegativity.

Structural and Functional Analysis

  • Heteroaromatic Moieties : Replacing the furan with thiophene (as in ) increases lipophilicity (logP ~2.5) due to sulfur’s polarizability, which may enhance binding to hydrophobic pockets in biological targets.
  • Steric Effects : The phenyl-furan hybrid in introduces steric bulk, which could reduce binding affinity to compact active sites but improve selectivity for larger targets.

Pharmacological Potential

While specific activity data for the target compound is unavailable, structural analogs suggest:

  • Furan-containing derivatives may exhibit moderate CNS activity due to furan’s ability to engage in hydrogen bonding .
  • Thiophene analogs could show enhanced bioavailability in lipid-rich environments .
  • Fluorinated compounds are likely more resistant to oxidative metabolism, extending half-life .

Biological Activity

The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine , with CAS number 2137598-30-0, is a member of the pyrazole family known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • Structure : The compound features a pyrazole ring substituted with a butan-2-yl group and a furan moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(butan-2-yl)-1H-pyrazol-5-carbaldehyde with furan-2-carbaldehyde under acidic conditions, often using p-toluenesulfonic acid as a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The compound exhibited significant inhibition with an IC50 value of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, outperforming standard inhibitors like kojic acid .

The mechanism by which this compound inhibits tyrosinase appears to involve binding at both the catalytic and allosteric sites of the enzyme. Molecular docking studies suggest that the compound's structure allows it to effectively interact with these sites, leading to altered enzyme activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on B16F10 melanoma cells. Concentrations up to 20 µM showed no significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent tyrosinase inhibition with IC50 values significantly lower than standard controls.
Study BInvestigated the compound's effect on cell viability in B16F10 cells, showing no cytotoxicity at therapeutic concentrations.
Study CExplored the structure-activity relationship (SAR) of similar compounds, highlighting the importance of functional group positioning for enhanced biological activity.

Q & A

Q. Characterization Techniques :

MethodKey Data PointsPurpose
¹H/¹³C NMR Chemical shifts for pyrazole (δ 6.5–7.5 ppm), furan (δ 7.0–7.8 ppm), and butan-2-yl (δ 1.0–1.5 ppm)Confirm substituent connectivity
FTIR Peaks at ~3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole)Identify functional groups
Mass Spec Molecular ion peak at m/z ~261 (C₁₃H₁₉N₃O)Verify molecular weight

Advanced: How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?

Answer:
The butan-2-yl group at the 1-position introduces steric hindrance, potentially reducing metabolic degradation, while the furan methyl group enhances π-π stacking with biological targets. Key factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) on pyrazole increase electrophilicity, affecting nucleophilic substitution rates .
  • Steric Effects : Bulky substituents (e.g., butan-2-yl) may limit binding to flat enzyme active sites but improve pharmacokinetic stability .
  • Biological Implications : Pyrazole derivatives with furan moieties show enhanced antimicrobial activity due to membrane disruption .

Basic: What physicochemical properties are critical for handling this compound?

Answer:

PropertyValue/RangeExperimental Consideration
Solubility ~2 mg/mL in DMSO, <0.1 mg/mL in H₂OUse polar aprotic solvents for reactions
Stability Stable at 4°C (dry), decomposes >150°CStore under inert gas, avoid light
pKa ~8.2 (pyrazole N-H)Adjust reaction pH to avoid protonation

Advanced: How can contradictions in biological activity data be resolved?

Answer:

  • Assay Optimization : Vary cell lines (e.g., HEK293 vs. HeLa) or incubation times to account for metabolic differences .
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT) to confirm mechanism .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., NIH/NCATS guidelines) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (splash risk) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: How can computational tools predict biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4) or kinases (e.g., EGFR). Key residues: Lys532 (hydrogen bonding with furan oxygen) .
  • QSAR Models : Correlate logP values (calculated: ~2.1) with membrane permeability for CNS-targeted drug design .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.